
rac-2,3-Dehydro-3,4-dihydro Ivermectin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2,3-Dehydro-3,4-dihydro Ivermectin is a derivative of Ivermectin, an antiparasitic drug widely used to treat various parasitic infections in humans and animals . This compound is identified by the CAS number 1135339-49-9 and has a molecular weight of 875.09 g/mol . It is a mixture of diastereomers and is chemically known as (4S,5’S,6R,6’R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6’-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2’-oxane]-2-one .
Mechanism of Action
Target of Action
rac-2,3-Dehydro-3,4-dihydro Ivermectin is an analog of Ivermectin . The primary targets of this compound are the glutamate-gated chloride channels expressed in the nerve and muscle cells of invertebrates . These channels play a crucial role in the regulation of the nervous system in these organisms .
Mode of Action
The compound interacts with its targets by binding to these channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions . The influx of chloride ions causes hyperpolarization of the neuron or muscle cell, thereby blocking further function .
Biochemical Pathways
The binding of this compound to the glutamate-gated chloride channels disrupts the normal functioning of the nerve and muscle cells in the parasites . This disruption affects the biochemical pathways involved in the regulation of the nervous system, leading to paralysis and death of the parasite .
Result of Action
The result of the action of this compound is the paralysis and subsequent death of the parasite . It has been shown to have activity against L. amazonensis promastigotes and amastigotes .
Biochemical Analysis
Biochemical Properties
Rac-2,3-Dehydro-3,4-dihydro Ivermectin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells. This binding induces irreversible channel opening, leading to long-lasting hyperpolarization or depolarization of the neuron or muscle cell, thereby blocking further function . Additionally, this compound interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in Vero/hSLAM cells . Furthermore, it affects cell signaling pathways by binding to chloride channels, leading to hyperpolarization or depolarization of cells. This compound also influences gene expression and cellular metabolism by interacting with enzymes involved in its metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with glutamate-gated chloride channels on nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization or depolarization of the cells, thereby blocking their function . Additionally, this compound interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at temperatures between 2°C and 8°C Long-term studies have shown that this compound maintains its efficacy against parasites over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antiparasitic activity without inducing cytotoxicity to macrophages At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in animal studies
Metabolic Pathways
This compound is involved in metabolic pathways primarily in the liver, where it is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These enzymes play a key role in the oxidative metabolism of this compound into hydroxylated and oxidized metabolites. The effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function within cells
Preparation Methods
The synthesis of rac-2,3-Dehydro-3,4-dihydro Ivermectin involves several steps, including the dehydrogenation and reduction of Ivermectin. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
rac-2,3-Dehydro-3,4-dihydro Ivermectin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-2,3-Dehydro-3,4-dihydro Ivermectin has several scientific research applications. It is used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and the commercial production of Ivermectin . Additionally, it has been studied for its activity against various parasites and its potential use in treating parasitic infections .
Comparison with Similar Compounds
rac-2,3-Dehydro-3,4-dihydro Ivermectin is similar to other Ivermectin derivatives, such as 2,3-didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a . it is unique in its specific chemical structure and the specific reactions it undergoes . Other similar compounds include Ivermectin B1a and Ivermectin B1b, which are also used as antiparasitic agents .
Properties
IUPAC Name |
(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSRBVAPBFWEGT-ZWGVILGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

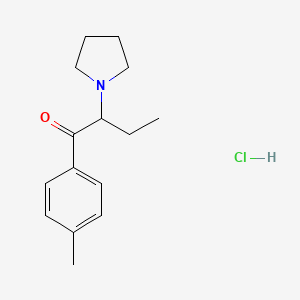
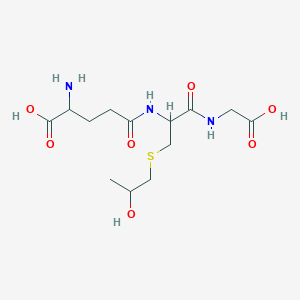
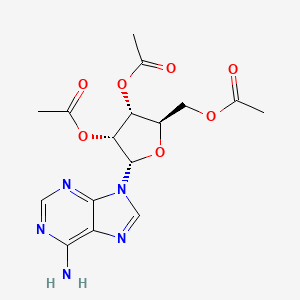
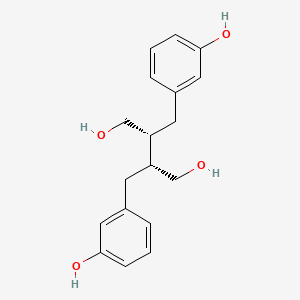

![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)
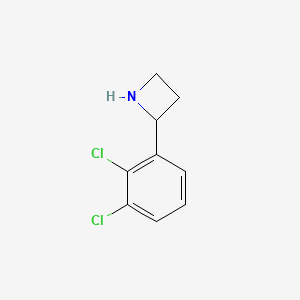
![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)
